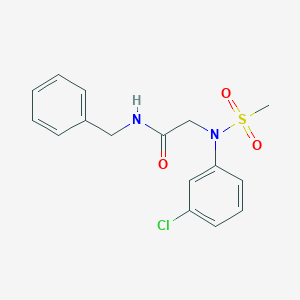
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer AG in 1998 and has since been used in numerous scientific research studies.
Wirkmechanismus
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the regulation of immune and inflammatory responses. N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. It has also been shown to inhibit the replication of viruses, such as HIV-1 and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a potent and selective inhibitor of NF-κB activation. However, one of the limitations of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
Zukünftige Richtungen
There are numerous future directions for the study of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. One potential area of research is the development of novel therapeutic agents based on the structure of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. Another potential area of research is the investigation of the potential of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to investigate the potential toxicity of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 and to identify potential side effects.
Synthesemethoden
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-chlorobenzylamine with methylsulfonyl chloride to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)ethylenediamine. This compound is then reacted with glycine to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide, which is then benzylated to form N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in numerous scientific research studies to investigate its potential as a therapeutic agent for various diseases.
Eigenschaften
Produktname |
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide |
|---|---|
Molekularformel |
C16H17ClN2O3S |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
N-benzyl-2-(3-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-23(21,22)19(15-9-5-8-14(17)10-15)12-16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
BQZOBIIWUIEMRY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)


![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)


![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
